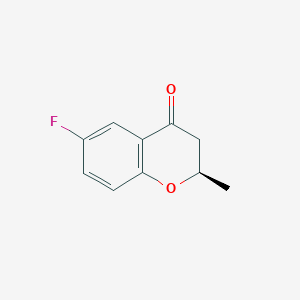








|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](O)(=[O:13])/[CH:10]=[CH:11]/[CH3:12].[OH-].[Na+]>>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH:11]([CH3:12])[CH2:10][C:9]2=[O:13] |f:2.3|
|


|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
17.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)(=O)O
|
|
Name
|
polyphosphoric acid
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with vigorously stirring at 120° C. for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the solution was reacted
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with 500 ml of chloroform
|
|
Type
|
WASH
|
|
Details
|
The chloroform layer was washed with 2N-sodium hydroxide solution and with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from n-hexane in the amount of about ten times
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |








|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](O)(=[O:13])/[CH:10]=[CH:11]/[CH3:12].[OH-].[Na+]>>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH:11]([CH3:12])[CH2:10][C:9]2=[O:13] |f:2.3|
|


|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
17.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)(=O)O
|
|
Name
|
polyphosphoric acid
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with vigorously stirring at 120° C. for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the solution was reacted
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with 500 ml of chloroform
|
|
Type
|
WASH
|
|
Details
|
The chloroform layer was washed with 2N-sodium hydroxide solution and with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from n-hexane in the amount of about ten times
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |